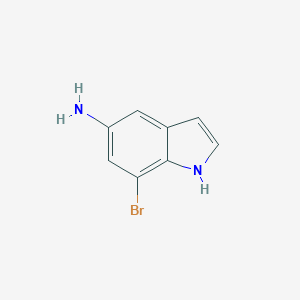

7-Bromo-1H-indol-5-amine

概要

説明

7-Bromo-1H-indol-5-amine is a chemical compound with the empirical formula C8H7BrN2. It has a molecular weight of 211.06 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of 7-Bromo-1H-indol-5-amine is NC1=CC(Br)=C2NC=CC2=C1 . The InChI key is IDSDTLAEQBFCMV-UHFFFAOYSA-N .Chemical Reactions Analysis

While there isn’t specific information on the chemical reactions of 7-Bromo-1H-indol-5-amine, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

7-Bromo-1H-indol-5-amine is a crystalline compound . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .科学的研究の応用

Indole Synthesis and Classification

The compound 7-Bromo-1H-indol-5-amine is a derivative of indole, a prominent structure in organic chemistry. Indole synthesis is a critical area of study, with several strategies for its construction. The synthesis methods are classified based on the formation of the indole ring, with distinctions made between forming bonds to functionalized versus non-functionalized aromatic carbons. Name reactions associated with indole synthesis, such as the Fischer and Bartoli indole syntheses, are crucial in the construction of the indole nucleus, which is fundamental for various chemical and pharmaceutical applications (Taber & Tirunahari, 2011).

Amine-Functionalized Materials

Amine-functionalized materials, particularly metal-organic frameworks (MOFs), show promising applications due to the strong interaction between CO2 and basic amino functionalities. These materials are pivotal in CO2 capture and exhibit excellent separation performance in various gas mixtures. The strategies for synthesizing amine-functionalized MOFs include in situ synthesis, post-modification, and physical impregnation methods, each contributing to the high CO2 sorption capacity of these materials. Furthermore, amine-functionalized MOFs demonstrate potential in catalysis, showcasing their versatility and significance in scientific research (Lin, Kong, & Chen, 2016).

Analytical Applications

The compound's indole moiety and amino group suggest potential applications in analytical chemistry. The ninhydrin reaction, for example, is used to analyze primary amino groups, forming a distinct chromophore, Ruhemann's purple (RP). This reaction has broad applications across various scientific disciplines, including agriculture, food sciences, and biochemistry. The versatility of the ninhydrin reaction, due to its reaction with a variety of compounds, makes it a vital analytical tool in detecting, isolating, and analyzing compounds of interest (Friedman, 2004).

Environmental and Chemical Processes

In environmental and chemical processes, advanced oxidation processes (AOPs) have been employed for the degradation of nitrogen-containing hazardous compounds. The efficacy of AOPs in treating resistant nitrogen-containing compounds, such as amines and dyes, has been established. Ozone, Fenton processes, and cavitation are some of the AOPs used, highlighting the reactivity and potential of nitrogen-containing compounds like 7-Bromo-1H-indol-5-amine in environmental remediation efforts (Bhat & Gogate, 2021).

Safety And Hazards

将来の方向性

Indole derivatives, including 7-Bromo-1H-indol-5-amine, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

特性

IUPAC Name |

7-bromo-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSDTLAEQBFCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572741 | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1H-indol-5-amine | |

CAS RN |

196205-07-9 | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196205-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

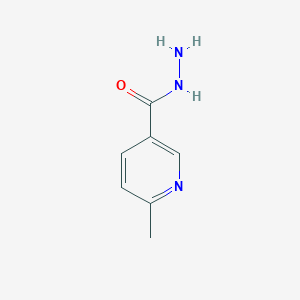

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)